2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide 2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide
Brand Name: Vulcanchem
CAS No.:
VCID: VC15837178
InChI: InChI=1S/C15H22N2O3/c1-11-5-12(2)7-13(6-11)20-10-14-8-17(3-4-19-14)9-15(16)18/h5-7,14H,3-4,8-10H2,1-2H3,(H2,16,18)
SMILES:
Molecular Formula: C15H22N2O3
Molecular Weight: 278.35 g/mol

2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide

CAS No.:

Cat. No.: VC15837178

Molecular Formula: C15H22N2O3

Molecular Weight: 278.35 g/mol

* For research use only. Not for human or veterinary use.

2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide -

Specification

Molecular Formula C15H22N2O3
Molecular Weight 278.35 g/mol
IUPAC Name 2-[2-[(3,5-dimethylphenoxy)methyl]morpholin-4-yl]acetamide
Standard InChI InChI=1S/C15H22N2O3/c1-11-5-12(2)7-13(6-11)20-10-14-8-17(3-4-19-14)9-15(16)18/h5-7,14H,3-4,8-10H2,1-2H3,(H2,16,18)
Standard InChI Key XYJWIFLOEWDFHV-UHFFFAOYSA-N
Canonical SMILES CC1=CC(=CC(=C1)OCC2CN(CCO2)CC(=O)N)C

Introduction

2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide is a synthetic organic compound featuring a morpholine ring and a dimethylphenoxy group, linked through an acetamide moiety. This unique arrangement confers distinct chemical properties and potential biological activities, making it a promising lead compound in drug development, particularly for pain relief and anti-inflammatory pathways.

Synthesis of 2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide

The synthesis of this compound typically involves multiple steps, requiring careful control of reaction conditions such as temperature and pH to optimize yield and purity. Common solvents used include dichloromethane or tetrahydrofuran to facilitate solubility and reactivity.

Synthesis Steps

  • Preparation of Starting Materials: This involves the synthesis or procurement of the necessary precursors, such as 3,5-dimethylphenol and morpholine derivatives.

  • Formation of the Morpholine Ring: This step may involve the reaction of morpholine with appropriate reagents to form the desired intermediate.

  • Introduction of the Dimethylphenoxy Group: This typically involves a nucleophilic substitution or etherification reaction to attach the dimethylphenoxy moiety to the morpholine ring.

  • Acetamide Formation: The final step involves the introduction of the acetamide group, often through a reaction with acetic anhydride or acetyl chloride.

Chemical Reactivity and Potential Applications

The chemical reactivity of 2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide is influenced by its functional groups. The acetamide group can participate in nucleophilic substitutions, while the morpholine ring can undergo reactions typical of heterocycles, such as electrophilic aromatic substitution. The compound may also engage in hydrogen bonding due to the presence of nitrogen and oxygen atoms, influencing its solubility and interaction with biological targets.

Potential Applications

Application AreaPotential Use
Pain ReliefLead compound for drug development targeting pain relief pathways
Anti-inflammatoryPotential anti-inflammatory agent due to its structural characteristics
Medicinal ChemistryUseful in modifying structures for specific biological activities

Comparison with Similar Compounds

2-(2-((3,5-Dimethylphenoxy)methyl)morpholino)acetamide shares structural similarities with other compounds but stands out due to its unique combination of morpholine and dimethylphenoxy groups linked through an acetamide moiety.

Compound NameStructure FeaturesPotential Uses
3,5-DimethylphenolContains a similar phenolic structureAntioxidant properties
N-(3-Methoxyphenyl)acetamideSimilar acetamide functionalityAnalgesic activity
DimoxystrobinContains a morpholine ringFungicide in agriculture

Research Findings and Future Directions

While the compound shows promise, further research is necessary to fully characterize its biological activities and explore its implications in various applications. Studies focusing on its interaction with biological targets and its efficacy in pain relief and anti-inflammatory pathways are crucial for advancing its development as a therapeutic agent.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator